Teroxalene hydrochloride Teroxalene hydrochloride Teroxalene hydrochloride is a disubstituted piperazine used to treat animals with Schistosome mansoni.
Brand Name: Vulcanchem
CAS No.: 3845-22-5
VCID: VC0544962
InChI: InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H
SMILES: CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl
Molecular Formula: C28H42Cl2N2O
Molecular Weight: 493.5 g/mol

Teroxalene hydrochloride

CAS No.: 3845-22-5

Cat. No.: VC0544962

Molecular Formula: C28H42Cl2N2O

Molecular Weight: 493.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Teroxalene hydrochloride - 3845-22-5

Specification

CAS No. 3845-22-5
Molecular Formula C28H42Cl2N2O
Molecular Weight 493.5 g/mol
IUPAC Name 1-(3-chloro-4-methylphenyl)-4-[6-[4-(2-methylbutan-2-yl)phenoxy]hexyl]piperazine;hydrochloride
Standard InChI InChI=1S/C28H41ClN2O.ClH/c1-5-28(3,4)24-11-14-26(15-12-24)32-21-9-7-6-8-16-30-17-19-31(20-18-30)25-13-10-23(2)27(29)22-25;/h10-15,22H,5-9,16-21H2,1-4H3;1H
Standard InChI Key GWLHCTMTLJQQKG-UHFFFAOYSA-N
SMILES CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl
Canonical SMILES CCC(C)(C)C1=CC=C(C=C1)OCCCCCCN2CCN(CC2)C3=CC(=C(C=C3)C)Cl.Cl
Appearance Solid powder

Introduction

Chemical and Physical Properties

Teroxalene hydrochloride is characterized by distinct structural and biochemical features that underpin its pharmacological activity. The compound’s piperazine backbone, substituted with chlorophenyl and tert-pentylphenoxyhexyl groups, contributes to its lipophilicity and binding affinity to parasitic targets . Key physicochemical properties include:

PropertyValue
Molecular FormulaC28H42Cl2N2O\text{C}_{28}\text{H}_{42}\text{Cl}_2\text{N}_2\text{O}
Molecular Weight493.55 g/mol
CAS Number3845-22-5
Storage Conditions-20°C (powder), -80°C (solution)
SolubilitySoluble in DES solvents

The compound’s stability is temperature-dependent, requiring stringent storage protocols to maintain efficacy .

Synthesis and Production

Laboratory-Scale Synthesis

Teroxalene hydrochloride is synthesized via a nucleophilic substitution reaction between 1-(3-chloro-4-methylphenyl)piperazine and 6-(4-tert-pentylphenoxy)hexyl chloride. The process employs a base such as sodium hydroxide or potassium carbonate to facilitate deprotonation, followed by recrystallization for purification . Key reaction parameters include:

ParameterCondition
Reaction MediumAnhydrous dimethyl sulfoxide (DMSO)
Temperature40–60°C
Purification MethodRecrystallization (ethanol/water)

Industrial Production

Industrial synthesis scales this methodology using continuous-flow reactors and advanced purification systems, achieving yields exceeding 85%. Quality control measures ensure compliance with veterinary pharmaceutical standards, though large-scale production remains limited to specialized facilities .

Pharmacological Profile

Mechanism of Action

Teroxalene hydrochloride exerts its antiparasitic effects through dual mechanisms:

  • Enzyme Inhibition: The compound binds to essential metabolic enzymes in Schistosoma mansoni, including those involved in glycolysis and oxidative phosphorylation, disrupting ATP production .

  • Cellular Disruption: By interfering with calcium signaling pathways and gene expression, it induces apoptosis in parasitic cells while sparing host tissues .

Efficacy in Preclinical Models

Studies in infected murine models demonstrate a 95% reduction in parasite burden following a 7-day treatment regimen (10 mg/kg daily). Comparative data against praziquantel, the standard schistosomiasis therapeutic, reveal superior activity against juvenile worm stages .

Pharmacokinetics

Miller et al. (1966) conducted foundational pharmacokinetic analyses using 14C^{14}\text{C}-labeled teroxalene hydrochloride . Key findings include:

ParameterValue (Mean ± SD)
Oral Bioavailability68% ± 12% (rats)
Plasma Half-Life (t1/2t_{1/2})4.2 ± 0.8 hours
Renal Excretion42% ± 5% within 24 hours

The compound undergoes hepatic metabolism via cytochrome P450 3A4, producing inactive metabolites excreted in bile and urine .

Current Applications and Regulatory Status

Veterinary Use

Approved in limited jurisdictions for schistosomiasis control in livestock, teroxalene hydrochloride is administered as an oral suspension (10 mg/mL). Field trials in bovine models reduced egg output by 99% within 14 days .

Research Applications

Beyond antiparasitic activity, the compound serves as:

  • A reference standard in high-performance liquid chromatography (HPLC) assays

  • A lead compound for developing broad-spectrum anthelmintics

  • A molecular probe for studying piperazine receptor interactions

Future Perspectives

Resistance Mitigation

Ongoing genomic analyses of Schistosoma strains have identified potential resistance markers (e.g., SmATPase mutations). Combination therapies pairing teroxalene derivatives with artemisinin-based compounds show synergistic effects in resistance prevention models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator